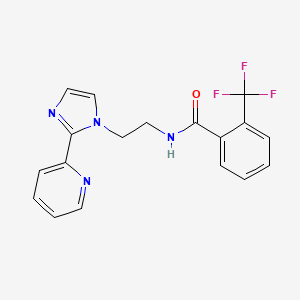

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Beschreibung

N-(2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridine-substituted imidazole moiety and a trifluoromethyl group on the benzamide core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridin-imidazole system may facilitate binding to metal ions or biomolecular targets .

Eigenschaften

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O/c19-18(20,21)14-6-2-1-5-13(14)17(26)24-10-12-25-11-9-23-16(25)15-7-3-4-8-22-15/h1-9,11H,10,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPQMVSIFTYYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Assembly via Imidazole Ring Formation

The imidazole core is often synthesized through cyclocondensation reactions. A representative approach involves reacting 2-pyridinecarboxaldehyde with a substituted ethylenediamine derivative under acidic conditions to form the 2-pyridylimidazole intermediate. Subsequent alkylation of the imidazole nitrogen with 2-chloroethylamine introduces the ethylamine linker.

Critical Reaction Conditions :

Amide Bond Formation

The final step involves coupling 2-(trifluoromethyl)benzoyl chloride with the intermediate amine, N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)amine. Activation of the carboxylic acid is achieved using 1-hydroxy-7-azabenzotriazole (HOAt) and ethylcarbodiimide hydrochloride (EDCl).

Key Observations :

- Yield Optimization: Excess acyl chloride (1.2–1.5 equiv.) ensures complete conversion.

- Purification: High-performance liquid chromatography (HPLC) resolves unreacted starting materials.

Detailed Synthetic Protocols

Preparation of 2-(Pyridin-2-yl)-1H-imidazole

Alkylation with 2-Chloroethylamine

- Reactants : 2-(Pyridin-2-yl)-1H-imidazole (1.0 equiv.), 2-chloroethylamine hydrochloride (1.2 equiv.).

- Conditions : Reflux in acetonitrile with K₂CO₃ (2.0 equiv.) for 24 hours.

- Isolation : Filtration and recrystallization from ethanol/water.

Amide Coupling with 2-(Trifluoromethyl)benzoyl Chloride

| Step | Parameter | Value |

|---|---|---|

| 1 | Amine Intermediate | 1.0 equiv. |

| 2 | Acyl Chloride | 1.5 equiv. |

| 3 | Base | Triethylamine (2.0 equiv.) |

| 4 | Solvent | Dry THF |

| 5 | Temperature | 0°C → RT, 12 hours |

| 6 | Yield | 68–72% |

Procedure :

- The amine intermediate is dissolved in THF under nitrogen.

- 2-(Trifluoromethyl)benzoyl chloride is added dropwise at 0°C, followed by triethylamine.

- The mixture is stirred at room temperature, concentrated, and purified via flash chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Enhancements

- Palladium-Mediated Coupling : Suzuki-Miyaura cross-coupling introduces pyridine groups with >90% efficiency when using PdCl₂(dppf).

- Acid Scavengers : Molecular sieves (4Å) improve imidazole alkylation yields by absorbing HCl byproducts.

Structural Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or imidazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine and imidazole rings can form hydrogen bonds and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The compound shares structural similarities with several benzamide- and imidazole-containing derivatives. Key analogues include:

Key Observations :

- Fluopyram () shares the trifluoromethylbenzamide core but replaces the pyridin-imidazole-ethyl chain with a chloro-pyridinyl-ethyl group. This substitution confers fungicidal activity but may also introduce thyroid toxicity risks.

- Docking studies suggest distinct binding poses compared to the target compound.

- The N,O-bidentate directing group in lacks the pyridin-imidazole system but demonstrates utility in metal-catalyzed reactions, highlighting the trade-off between structural complexity and functional versatility.

Critical Analysis :

- The target compound’s synthesis likely requires regioselective imidazole functionalization, similar to Example 74 (), where pyridin-imidazole systems are assembled under mild conditions.

- Fluopyram ’s industrial-scale synthesis emphasizes cost-effective halogenation steps, whereas research-scale compounds like 9c prioritize modularity via click chemistry .

Spectroscopic and Physicochemical Properties

Comparative spectral data highlights substituent effects:

Insights :

- The trifluoromethyl group in the target compound and Fluopyram produces distinct ¹H NMR signals (~3.5 ppm) and IR C-F stretches (~1540 cm⁻¹) .

- Imidazole protons in the target compound are expected near 7.5 ppm, analogous to Compound 8 (), whereas triazole-thiazole systems in 9c show upfield shifts .

Hypothetical Advantages of Target Compound :

- The pyridin-imidazole-ethyl chain may improve solubility relative to Fluopyram ’s chloro-pyridine group.

- Trifluoromethyl substitution enhances metabolic stability compared to non-halogenated analogues like .

Biologische Aktivität

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Pyridine ring

- Imidazole ring

- Trifluoromethyl group

- Benzamide moiety

The IUPAC name for this compound is N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide. Its molecular formula is , and it has a molecular weight of 296.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function by:

- Inhibiting enzyme activity : The compound can bind to the active sites of enzymes, inhibiting their function.

- Modulating receptor signaling : It may interact with receptors to alter signaling pathways, potentially leading to therapeutic effects in various diseases.

Biological Activity and Research Findings

Research on this compound has highlighted several biological activities:

Anticancer Activity

Studies have shown that the compound exhibits significant anticancer properties. For example, it has been evaluated against various cancer cell lines, demonstrating potent inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies reported IC50 values ranging from 1.35 to 2.18 µM for various derivatives, indicating promising anti-tubercular activity.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 6a | 1.35 | Active against TB |

| Compound 6e | 2.18 | Active against TB |

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects by inhibiting cytokine production in macrophages.

Case Studies

A notable case study involved the synthesis and evaluation of this compound in a series of experiments aimed at identifying its efficacy as an anticancer agent. The results indicated that modifications to the imidazole ring could enhance biological activity without compromising safety profiles.

Comparison with Similar Compounds

When compared to other compounds in its class, such as N-(pyridin-2-yl)amides and imidazopyridines, this compound stands out due to its unique combination of functional groups which confer distinct chemical and biological properties.

| Compound Type | Key Features |

|---|---|

| N-(pyridin-2-yl)amides | Similar functionalities but less potent |

| Imidazopyridines | Known for medicinal properties but differ in activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Intermediate Preparation : First, synthesize the pyridinyl-imidazole moiety via nucleophilic substitution or condensation reactions. For example, potassium carbonate (K₂CO₃) can facilitate coupling between pyridine derivatives and imidazole precursors in polar aprotic solvents like DMF .

Benzamide Coupling : React the intermediate with 2-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine or NaH) to form the final benzamide .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for purity validation.

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve proton environments and confirm substituent positions .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For solid-state structure determination. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths and angles .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to enzymes (e.g., fungal CYP51) by aligning the compound’s pyridinyl-imidazole moiety with active-site residues. Validate using co-crystallized ligand data from PDB entries .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS) .

Advanced: What strategies optimize catalytic performance in transition-metal complexes incorporating this ligand?

Answer:

- Ligand Design : Modify substituents (e.g., trifluoromethyl groups) to enhance electron-withdrawing effects, improving metal-ligand stability. Compare catalytic activity of Ni(II) or Pd(II) complexes in reactions like ethylene oligomerization .

- Reaction Condition Screening : Vary co-catalysts (e.g., Et₂AlCl), temperature, and pressure to maximize turnover frequency. Use GC-MS to monitor product distributions .

- Crystallographic Analysis : Resolve metal coordination geometry (e.g., octahedral vs. square planar) to correlate structure with activity .

Advanced: How can contradictions in thermal stability data between studies be resolved?

Answer:

- Thermogravimetric Analysis (TGA) : Conduct under inert atmosphere (N₂/Ar) to compare decomposition profiles. Ensure heating rates (e.g., 10°C/min) match across studies .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points. Replicate conditions (e.g., sample mass, crucible type) to minimize variability .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess reproducibility across labs. Cross-reference with X-ray data to confirm crystallinity impacts .

Advanced: What mechanistic insights explain the compound’s inhibitory effects in enzymatic assays?

Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ). Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .

- Spectrophotometric Titration : Monitor heme coordination in CYP enzymes (e.g., Candida albicans CYP51) via UV-Vis shifts upon ligand binding .

- Mutagenesis Studies : Replace active-site residues (e.g., Tyr118 in CYP51) to identify critical interactions .

Basic: How is purity assessed after synthesis, and what common impurities arise?

Answer:

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradients) to quantify purity (>95%). Detect unreacted benzoyl chloride or imidazole intermediates .

- Elemental Analysis (CHN) : Compare experimental vs. theoretical C/H/N percentages to detect solvent or byproduct contamination .

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate high crystallinity .

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity?

Answer:

- Hammett Studies : Correlate σₚ values of -CF₃ with enhanced electrophilicity at the benzamide carbonyl, accelerating nucleophilic acyl substitutions .

- X-ray Photoelectron Spectroscopy (XPS) : Measure binding energies of C-F bonds to assess electron-withdrawing strength .

- Comparative Synthesis : Synthesize analogs with -CH₃ or -NO₂ groups to benchmark reactivity in catalytic or biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.